molecular formula C18H20N2O3 B5808037 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide

Katalognummer B5808037
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: YXBNHYISADAXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Wissenschaftliche Forschungsanwendungen

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Furthermore, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.

Wirkmechanismus

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor in various tissues. In addition, 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. In addition, further studies are needed to elucidate the mechanism of action of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide and its effects on various signaling pathways. Furthermore, future studies should focus on the therapeutic potential of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide in various diseases, including cancer, inflammation, and cardiovascular disorders. Finally, the development of novel formulations of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide with improved solubility and bioavailability could further enhance its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoyl chloride with isobutyryl chloride in the presence of triethylamine to form 3-methoxy-N-(2-methylpropionyl)benzamide. This intermediate is then reacted with 4-amino-5-cyano-2-methylthiopyrimidine in the presence of potassium carbonate to form 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide. The overall yield of the synthesis is approximately 40%.

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-9-7-13(8-10-14)18(22)20-15-5-4-6-16(11-15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBNHYISADAXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-[(2-methyl-1-oxopropyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.